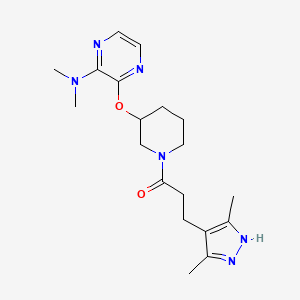
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H28N6O2 and its molecular weight is 372.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described using its molecular formula C18H25N5O and a molecular weight of approximately 345.43 g/mol. Its structure features a pyrazole ring, a piperidine moiety, and a propanone functional group, which contribute to its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H25N5O |
| Molecular Weight | 345.43 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound of interest. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
A study evaluating the antiproliferative effects of related pyrazole compounds demonstrated significant cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- DU145 (prostate cancer)
These studies reported half-maximal inhibitory concentrations (IC50) ranging from 0.25 μM to 9 μM, indicating strong efficacy in inhibiting tumor growth .
The proposed mechanism for the anticancer activity includes:
- Cell Cycle Arrest : Inducing G1 phase arrest, leading to reduced cell proliferation.
- Apoptosis Induction : Activation of caspases and other apoptotic pathways.
- Inhibition of Migration : Disruption of cytoskeletal integrity, affecting metastatic potential.
Neuropharmacological Effects
Beyond anticancer properties, compounds with similar structures have been noted for their neuropharmacological activities. They may exhibit:
- Cognitive Enhancements : Potential use in treating neurodegenerative diseases.
- Anxiolytic Effects : Reducing anxiety in animal models.
Table 2: Summary of Biological Activities
科学研究应用
Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain cancer cell lines.
Case Study: Anti-Cancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their efficacy against various cancer cell lines. The results showed that compounds with similar structures to the one discussed exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism proposed involved the inhibition of key enzymes involved in cell proliferation.
Potential Therapeutic Uses
Given its structural characteristics, this compound may have applications in:
- Cancer Therapy : As noted above, its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
- Neurological Disorders : The piperidine component suggests potential use in treating neurological conditions, possibly acting on neurotransmitter systems.
- Antimicrobial Agents : Pyrazole derivatives have shown promise against bacterial strains, which could lead to new antibiotic formulations.
Future Research Directions
Future studies should focus on:
- Mechanistic Studies : Understanding the exact pathways through which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for targeted therapies.
属性
IUPAC Name |
1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-13-16(14(2)23-22-13)7-8-17(26)25-11-5-6-15(12-25)27-19-18(24(3)4)20-9-10-21-19/h9-10,15H,5-8,11-12H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRSDBMSWJLZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













